molecular formula C9H18N2 B15322990 4,4-Dimethylcyclohexane-1-carboximidamide

4,4-Dimethylcyclohexane-1-carboximidamide

Cat. No.: B15322990
M. Wt: 154.25 g/mol
InChI Key: SOVZNUOGOFUUHN-UHFFFAOYSA-N
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Description

4,4-Dimethylcyclohexane-1-carboximidamide (CAS: 1344955-52-7) is a cyclohexane derivative featuring a carboximidamide functional group (-C(=NH)NH₂) at the 1-position and two methyl groups at the 4,4-positions of the cyclohexane ring. Its molecular formula is C₉H₁₇N₃, with a molecular weight of 167.25 g/mol . It is primarily used in pharmaceutical and chemical research, though specific applications require further investigation .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

4,4-dimethylcyclohexane-1-carboximidamide

InChI

InChI=1S/C9H18N2/c1-9(2)5-3-7(4-6-9)8(10)11/h7H,3-6H2,1-2H3,(H3,10,11)

InChI Key

SOVZNUOGOFUUHN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(=N)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylcyclohexane-1-carboximidamide typically involves the reaction of 4,4-dimethylcyclohexanone with ammonium chloride and formamide under high-temperature conditions. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to yield the carboximidamide.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylcyclohexane-1-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethylcyclohexane-1-carboximidamide has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: The compound is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-Dimethylcyclohexane-1-carboximidamide exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations on the Cyclohexane Backbone

(a) 4,4-Dimethylcyclohexane-1-carboxylic Acid (CAS: 25186-27-0)
  • Functional Group : Carboxylic acid (-COOH).
  • Molecular Formula : C₉H₁₆O₂.
  • Key Differences : The carboxylic acid group imparts higher acidity (pKa ~4-5) compared to the carboximidamide group (pKa ~12-13 for amidines). This difference significantly affects solubility in aqueous media and reactivity in synthesis .
(b) 1-Amino-4,4-dimethylcyclohexane-1-carboxamide (UV9, CAS: Not provided)
  • Functional Group : Carboxamide (-CONH₂) and primary amine (-NH₂).
  • Molecular Formula : C₉H₁₈N₂O.
  • Key Differences : The carboxamide group reduces basicity compared to carboximidamide. This compound may exhibit distinct hydrogen-bonding capabilities and metabolic stability in biological systems .
(c) Cyclohexanamine, 4,4'-methylenebis- (CAS: 1761-71-3)
  • Structure : Two cyclohexylamine groups linked by a methylene bridge.
  • Key Differences : The presence of primary amine groups (-NH₂) instead of amidines results in lower molecular weight (C₁₃H₂₆N₂) and different toxicological profiles. Structural analogs like 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS: 6864-37-5) show similar physicochemical properties and are used to predict toxicity .

Substituent Effects in Carboximidamide Derivatives

A study of pyrazole-1-carboximidamide derivatives (e.g., 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) highlights the role of substituents on biological activity :

Compound (Example) Substituents Notable Properties
4,4-Dimethylcyclohexane-1-carboximidamide 4,4-dimethyl cyclohexane High rigidity; amidine group enhances basicity
5-(4-Chlorophenyl)-3-phenyl-pyrazole-carboximidamide Chlorophenyl group Increased lipophilicity; potential antimicrobial activity
5-(3-Nitrophenyl)-3-phenyl-pyrazole-carboximidamide Nitrophenyl group Electron-withdrawing groups may modulate reactivity

Key Insight : Electron-donating substituents (e.g., methyl) on the cyclohexane ring may enhance steric hindrance, while aryl groups on pyrazole derivatives influence electronic and steric interactions in target binding .

Physicochemical and Toxicological Comparisons

Compound Molecular Weight (g/mol) Functional Group Key Properties/Toxicity
This compound 167.25 Carboximidamide Basic (pKa ~12-13); likely soluble in polar solvents
4,4'-Methylenebis(cyclohexylamine) 210.36 Primary amine Predicted neurotoxicity based on analogs
4,4-Dimethylcyclohexane-1-carboxylic acid 156.22 Carboxylic acid Acidic (pKa ~4-5); limited commercial use

Biological Activity

4,4-Dimethylcyclohexane-1-carboximidamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H19N
  • Molecular Weight : 169.27 g/mol
  • IUPAC Name : this compound
  • CAS Number : 61798-24-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidamide functional group is known for its role in modulating enzyme activity and influencing receptor binding affinities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Case Study : A study evaluated the antimicrobial efficacy of various derivatives against common pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the range of 5-50 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Recent investigations into the anticancer potential of imidamide derivatives suggest that this compound may possess similar properties.

  • Research Findings : In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus5 µg/mL
AntimicrobialEscherichia coli50 µg/mL
AnticancerBreast cancer cells20 µM
AnticancerLung cancer cells30 µM

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

  • Absorption : High gastrointestinal absorption is expected due to its lipophilicity.
  • Blood-Brain Barrier (BBB) Permeability : The compound is predicted to be BBB permeant, which may allow for central nervous system targeting.

Safety and Toxicology

Preliminary toxicity studies have indicated that while the compound shows promising biological activity, it also requires careful assessment regarding safety profiles.

  • Toxicity Assessment : In animal models, doses exceeding certain thresholds led to observable toxicity, necessitating further investigation into safe dosage levels for therapeutic use.

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